molecular formula C7H5N3O2 B1417546 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)- CAS No. 102227-52-1

1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-

Cat. No. B1417546
M. Wt: 163.13 g/mol
InChI Key: RDGQKNGDCGSGCR-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-, also known as ODPP, is a heterocyclic compound that has been studied extensively in the scientific community. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. ODPP is a five-membered ring system composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. The pyridinyl group is attached to the nitrogen atom at the 4-position, providing a unique structure that has been found to have interesting properties.

Scientific Research Applications

Synthesis and Biological Activity Prediction

  • Polycyclic Systems Involvement : A study by Kharchenko, Detistov, and Orlov (2008) explored the synthesis of novel bicyclic systems involving 1,2,4-oxadiazole rings, predicting their biological activity. The formation of these systems involved a one-pot condensation process, highlighting the compound's role in creating complex molecular structures (Kharchenko et al., 2008).

Anticancer Potential and Molecular Target Identification

  • Apoptosis Induction in Cancer Cells : Zhang et al. (2005) identified a derivative of 1,2,4-oxadiazole as an effective apoptosis inducer in breast and colorectal cancer cell lines, revealing its potential as an anticancer agent. The study also identified a molecular target for this compound, providing insights into its mechanism of action in cancer therapy (Zhang et al., 2005).

Noncovalent Interactions in Heterocyclic Chemistry

  • π–π Noncovalent Interaction Analysis : Research by Baykov et al. (2021) focused on the noncovalent interactions involving 1,2,4-oxadiazole systems. Their study combined experimental, theoretical, and database approaches to understand these interactions, which are crucial in the design of heterocyclic compounds (Baykov et al., 2021).

Therapeutic Applications of Oxadiazole Derivatives

  • Wide Range of Bioactivities : A comprehensive review by Verma et al. (2019) highlighted the diverse bioactivities of 1,3,4-oxadiazole derivatives. These compounds have been found effective in various therapeutic areas, demonstrating the versatile nature of the oxadiazole ring in medicinal chemistry (Verma et al., 2019).

Antimicrobial Activity and Heterocyclic Synthesis

  • Antimicrobial Properties : Krolenko et al. (2016) synthesized 1,2,4-oxadiazole derivatives that exhibited strong antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Krolenko et al., 2016).

Liquid Crystal Formation and Electronic Properties

  • Liquid Crystalline Properties : A study by Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles, exploring their temperature and dielectric characteristics. This research demonstrates the compound's utility in the field of liquid crystal technology (Karamysheva et al., 2001).

Antitumor Activity and Structural Analysis

  • Design and Potency Against Cancer Cells : Maftei et al. (2016) described the design and structural characterization of novel 1,2,4-oxadiazole derivatives, assessing their in vitro antitumor activity. The study provides insights into the potential medical applications of these compounds in cancer treatment (Maftei et al., 2016).

Optical Properties and Theoretical Studies

  • Characterization and Optical Studies : Ge et al. (2012) synthesized novel 1,3,4-Oxadiazole derivatives, analyzing their optical properties and theoretical aspects. This indicates the importance of 1,2,4-oxadiazole derivatives in understanding the photophysical properties of heterocyclic compounds (Ge et al., 2012).

Medicinal Chemistry and Material Science Applications

  • Recent Advances in Chemistry : Pace et al. (2015) reviewed the applications of 1,2,4-oxadiazoles in medicinal chemistry and materials science, emphasizing their use as bioisosters and in polymer modification. The review underscores the compound's versatility in various scientific fields (Pace et al., 2015).

properties

IUPAC Name

3-pyridin-4-yl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGQKNGDCGSGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144803
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-

CAS RN

102227-52-1
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102227521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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